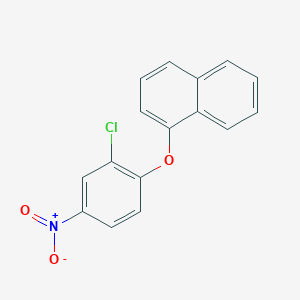![molecular formula C8H8N2O3 B8781624 3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one CAS No. 17281-33-3](/img/structure/B8781624.png)
3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one is a heterocyclic compound with a unique structure that includes two isoxazole rings. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-5(2H)-isoxazolone with a suitable aldehyde or ketone in the presence of a base. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Bases such as sodium hydroxide or potassium carbonate are often used.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. These methods are designed to be scalable and cost-effective, often utilizing automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
3-Methyl-5(2H)-isoxazolone: A precursor in the synthesis of the target compound.
4-Methyl-5(4H)-isoxazolone: Another isoxazole derivative with similar properties.
Uniqueness
3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one is unique due to its dual isoxazole rings, which confer distinct chemical and biological properties
属性
CAS 编号 |
17281-33-3 |
|---|---|
分子式 |
C8H8N2O3 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
3-methyl-4-(3-methyl-1,2-oxazol-5-yl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H8N2O3/c1-4-3-6(12-9-4)7-5(2)10-13-8(7)11/h3,10H,1-2H3 |
InChI 键 |
XVQDGVDNOXDOME-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)C2=C(NOC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(Imidazo[1,2-b][1,2,4]triazin-3-yl)propan-2-ol](/img/structure/B8781604.png)







